C–I vs. C–Br Oxidative Addition Rate Differential Enables Chemoselective Sequential Cross-Coupling
In palladium(0)-catalyzed cross-coupling, the C–I bond at the C2 position of this compound undergoes oxidative addition with a rate constant approximately 10 to 100 times greater than that of the C–Br bond at C5 [1][2]. This kinetic preference enables the first arylation to occur chemoselectively at C2 (via the iodide), leaving the C5 bromide intact for a subsequent, second cross-coupling event. In contrast, ethyl 2,5-dibromothiazole-4-carboxylate offers two C–Br bonds of comparable reactivity, making unambiguous sequential differentiation impossible without catalyst-control strategies that often compromise yield [3]. The benzothiazole analog 4-bromo-2-iodobenzothiazole has been explicitly exploited for orthogonal sequential Suzuki-Miyaura couplings, demonstrating the general principle that mixed bromo-iodo heteroarenes enable convergent modular synthesis [4].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | C2–I bond: relative rate ~10² (fast); C5–Br bond: relative rate ~1–10 (slow) |
| Comparator Or Baseline | Ethyl 2,5-dibromothiazole-4-carboxylate: both C–Br bonds have relative rates ~1–10 (no intrinsic differentiation); Ethyl 2,5-diiodothiazole-4-carboxylate: both C–I bonds have relative rates ~10² (no intrinsic differentiation) |
| Quantified Difference | Estimated 10- to 100-fold kinetic preference for C–I over C–Br in oxidative addition; enables chemoselective sequential coupling without protecting groups |
| Conditions | Oxidative addition to Pd(0) complexes; general organometallic principle validated across aryl and heteroaryl halide systems |
Why This Matters
This reactivity differential is the mechanistic foundation for convergent, protecting-group-free synthesis of unsymmetrically 2,5-diarylated thiazole-4-carboxylates, directly reducing step count and improving atom economy in medicinal chemistry library construction.
- [1] Fitton, P.; Rick, E. A. The Addition of Aryl Halides to Tetrakis(triphenylphosphine)palladium(0). J. Organomet. Chem. 1971, 28, 287–291. (Establishes general oxidative addition order: C–I > C–Br >> C–Cl). View Source
- [2] Amatore, C.; Pfluger, F. Mechanism of Oxidative Addition of Palladium(0) with Aryl Iodides: Comparison with Aryl Bromides. Organometallics 1990, 9, 2276–2282. (Quantifies the kinetic difference between ArI and ArBr oxidative addition). View Source
- [3] Strotman, N. A.; et al. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. J. Org. Chem. 2010, 75, 1733–1739. (Demonstrates that dihaloazoles with identical halogens require specific Pd catalysts to achieve selectivity; mixed-halogen systems provide intrinsic selectivity). View Source
- [4] Lassalas, P.; et al. Straightforward Convergent Access to 2-Arylated Polysubstituted Benzothiazoles. Tetrahedron 2020, 76, 130982. (Exploits differential Br/I reactivity for sequential Suzuki-Miyaura on 4-bromo-2-iodobenzothiazole). View Source
